Sec-butylbenzene (CAS 135-98-8) is a branched alkylaromatic hydrocarbon characterized by a benzene ring attached to a secondary butyl group, featuring a highly reactive tertiary benzylic carbon. In industrial procurement, it is primarily valued as a specialized precursor for the co-production of phenol and methyl ethyl ketone (MEK) via the Hock process, offering a high-value alternative to the traditional cumene-to-acetone route [1]. Beyond its role as a chemical intermediate, sec-butylbenzene is utilized as a high-boiling solvent (boiling point ~173.5 °C) and a functional additive in lithium-ion battery electrolytes for overcharge protection[2]. Its specific steric profile and benzylic reactivity make it a precise target for selective C-H oxidation and functionalization workflows, distinguishing it from other butylbenzene isomers that exhibit fundamentally different thermal and chemical behaviors [3].
Substituting sec-butylbenzene with its close isomers—such as n-butylbenzene, isobutylbenzene, or tert-butylbenzene—fundamentally disrupts oxidation-dependent manufacturing processes. The reactivity of alkylaromatics is dictated by the degree of substitution at the benzylic site. Sec-butylbenzene possesses a tertiary benzylic carbon, which readily undergoes aerobic liquid-phase oxidation to form a stable hydroperoxide intermediate essential for phenol/MEK synthesis [1]. In contrast, n-butylbenzene contains a secondary benzylic carbon that yields different, less stable cleavage products (such as butyrophenone), while tert-butylbenzene features a quaternary benzylic carbon with no abstractable hydrogen, rendering it highly resistant to autoxidation [2]. In fact, tert-butylbenzene and isobutylbenzene act as potent inhibitors to the oxidation of sec-butylbenzene, meaning that even trace isomeric impurities can severely depress hydroperoxide yields [3]. Consequently, buyers must procure high-purity sec-butylbenzene to ensure reproducible reaction kinetics and prevent downstream catalytic poisoning.
During aerobic liquid-phase oxidation, the structure of the benzylic carbon strictly governs reactivity. Sec-butylbenzene, possessing a tertiary benzylic carbon, achieves up to 95% selectivity for its corresponding hydroperoxide at 35–40% conversion within 40–50 minutes using an N-hydroxyphthalimide catalyst at 110–130 °C[1]. Conversely, tert-butylbenzene, which lacks a benzylic hydrogen, exhibits near-zero hydroperoxide formation under identical conditions and actively inhibits the oxidation of sec-butylbenzene when present as an impurity[2].
| Evidence Dimension | Hydroperoxide formation selectivity and reactivity |
| Target Compound Data | Rapid oxidation with ~95% hydroperoxide selectivity |
| Comparator Or Baseline | tert-Butylbenzene (near-zero oxidation; acts as an inhibitor) |
| Quantified Difference | Absolute divergence in reactivity pathway due to tertiary vs. quaternary benzylic carbon |
| Conditions | Aerobic liquid-phase oxidation, N-hydroxyphthalimide catalyst, 110–130 °C |
This dictates the absolute necessity of sec-butylbenzene over its tert-butyl isomer for any procurement targeting phenol and methyl ethyl ketone (MEK) co-production.
When subjected to radical chain autoxidation using a MIL-101 metal-organic framework catalyst, sec-butylbenzene selectively forms acetophenone as a stable primary cleavage product, maintaining selectivity throughout the hydrocarbon conversion [1]. In contrast, n-butylbenzene and isobutylbenzene form butyrophenone, which is highly unstable under the reaction conditions and rapidly undergoes further over-oxidation to benzoic acid [1].
| Evidence Dimension | Stability of primary oxidation products |
| Target Compound Data | Forms stable acetophenone/MEK precursors |
| Comparator Or Baseline | n-Butylbenzene and isobutylbenzene (forms unstable butyrophenone) |
| Quantified Difference | Sec-butylbenzene prevents over-oxidation to benzoic acid, preserving ketone yield |
| Conditions | Radical chain autoxidation using MIL-101 catalyst |
Buyers synthesizing specific ketones or phenols must select sec-butylbenzene to avoid the severe yield losses associated with the over-oxidation of primary cleavage products seen in linear isomers.
The branching structure of sec-butylbenzene significantly reduces its molecular packing efficiency compared to other aromatics, resulting in a melting point of -75.5 °C to -82.7 °C [1]. This is substantially lower than the melting point of tert-butylbenzene (-58 °C) and isobutylbenzene (-51 °C) [2]. Consequently, sec-butylbenzene maintains a stable liquid phase at much lower temperatures, preventing crystallization in cold-weather storage or cryogenic reaction conditions.
| Evidence Dimension | Melting point / Freezing point |
| Target Compound Data | -75.5 °C to -82.7 °C |
| Comparator Or Baseline | tert-Butylbenzene (-58 °C) and isobutylbenzene (-51 °C) |
| Quantified Difference | 17 °C to 31 °C lower freezing point than branched isomers |
| Conditions | Standard atmospheric pressure |
Critical for procurement in battery electrolyte formulations or low-temperature solvent applications where premature freezing or crystallization would cause catastrophic system failure.
Sec-butylbenzene is the optimal starting material for the modified Hock process. Because its tertiary benzylic carbon allows for rapid, highly selective oxidation to sec-butylbenzene hydroperoxide, it can be subsequently cleaved to yield phenol and MEK. This offers a highly valuable industrial alternative to the standard cumene route, which produces acetone as a byproduct [1].
Due to its specific oxidation potential and wide liquid-phase temperature range (melting point down to -82.7 °C), sec-butylbenzene is utilized as an electrolyte additive. During battery overcharge events, it electropolymerizes to form a passivating layer, safely shutting down the cell before thermal runaway occurs, without freezing out of solution during cold-temperature operation[2].
In catalytic research, sec-butylbenzene serves as a benchmark substrate for testing the efficacy of novel oxidation catalysts (such as N-hydroxyphthalimide or MOFs like MIL-101). Its distinct reactivity profile compared to n-butylbenzene and tert-butylbenzene allows researchers to precisely quantify a catalyst's selectivity for tertiary benzylic C-H bonds over secondary or primary sites[3].
Flammable;Irritant;Health Hazard;Environmental Hazard